

A Comparative Study: **sec-Butylcyclohexane** vs. JP-10 Fuel

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Compound of Interest

Compound Name: *sec-Butylcyclohexane*

Cat. No.: *B1581254*

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This guide provides an objective comparison of the physicochemical and combustion properties of **sec-Butylcyclohexane** and the high-density aviation fuel, JP-10. The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the performance characteristics of these two hydrocarbon compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **sec-Butylcyclohexane** and JP-10 is presented in Table 1. These properties are fundamental to understanding the behavior of these substances in various applications, from solvent chemistry to fuel performance.

Property	sec-Butylcyclohexane	JP-10
Chemical Formula	C ₁₀ H ₂₀ [1]	C ₁₀ H ₁₆ [2]
Molecular Weight (g/mol)	140.27 [1]	136.2 [2]
Density (g/cm ³ at 20°C)	~0.813 [3]	~0.94 [2] [4]
Boiling Point (°C)	179.35	Not applicable (decomposes)
Melting/Freezing Point (°C)	-84.33 (estimate)	< -79 [4]
Flash Point (°C)	48.2 [3]	54 [2]
Lower Heating Value (MJ/kg)	Not directly found; estimated from n-butylcyclohexane: ~43.5	43.0 [2]
Higher Heating Value (MJ/kg)	Not directly found; estimated from n-butylcyclohexane: ~46.5	Not directly found; estimated from LHV: ~46.2
Kinematic Viscosity (cSt at 20°C)	Not directly found	~2.5

Combustion Characteristics

The combustion behavior of a fuel is critical for its application in propulsion and power generation. While specific comparative data under identical conditions is limited, this section provides an overview of key combustion parameters.

Combustion Property	sec-Butylcyclohexane	JP-10
Ignition Delay	No specific data found. Cycloalkanes generally exhibit complex ignition behavior with negative temperature coefficient (NTC) regions.	Exhibits well-studied ignition delay characteristics, crucial for its use in missile propulsion.
Laminar Flame Speed	No specific data found. Alkylated cyclohexanes are known components of transportation fuels and their flame speeds have been studied.	Well-characterized for various conditions due to its military applications.
Sooting Tendency	Expected to have a lower sooting tendency compared to aromatic compounds but potentially higher than n-alkanes. The sooting tendency of cycloalkanes is influenced by the ring strain and the nature of the alkyl substituent.	As a strained cyclic hydrocarbon, it has a notable sooting tendency, which has been the subject of detailed experimental investigation.

Experimental Protocols

This section details the methodologies for key experiments to determine the properties of **sec-Butylcyclohexane** and JP-10.

Density Measurement

The density of liquid hydrocarbons can be accurately measured using a vibrating tube densimeter.

Principle: The principle is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.

Procedure:

- **Calibration:** The instrument is calibrated using two fluids of known density, typically dry air and deionized water.
- **Sample Introduction:** The sample is injected into the clean, dry U-tube, ensuring no air bubbles are present.
- **Temperature Control:** The temperature of the sample cell is precisely controlled using a Peltier thermostat.
- **Measurement:** The instrument measures the oscillation period of the U-tube filled with the sample.
- **Calculation:** The density is calculated from the oscillation period using the calibration constants.

Viscosity Measurement

The viscosity of these fuels can be determined using a capillary viscometer, such as an Ubbelohde viscometer.

Principle: This method relies on measuring the time it takes for a fixed volume of liquid to flow through a calibrated capillary tube under the influence of gravity.

Procedure:

- **Calibration:** The viscometer is calibrated using a standard liquid of known viscosity.
- **Sample Preparation:** The viscometer is filled with a precise volume of the sample liquid.
- **Temperature Equilibration:** The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature.
- **Flow Time Measurement:** The liquid is drawn up into the upper bulb, and the time taken for the meniscus to pass between two marked points is accurately measured.

- **Calculation:** The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Ignition Delay Time Measurement

Ignition delay times are critical for understanding autoignition characteristics and are typically measured using a shock tube.

Principle: A shock wave rapidly heats and pressurizes a fuel/oxidizer mixture, and the time until ignition is measured.

Procedure:

- **Mixture Preparation:** A precise mixture of the fuel vapor and an oxidizer (e.g., air) is prepared in the driven section of the shock tube.
- **Shock Wave Generation:** A diaphragm separating the high-pressure driver section from the low-pressure driven section is ruptured, generating a shock wave.
- **Ignition Detection:** Ignition is detected by a sudden rise in pressure (measured by a pressure transducer) or light emission (detected by a photodetector) at the end wall of the shock tube.
- **Time Measurement:** The ignition delay time is the interval between the arrival of the shock wave at the measurement location and the onset of ignition.

Laminar Flame Speed Measurement

The counterflow twin-flame technique is a common method for determining the laminar flame speed of fuels.

Principle: Two identical, premixed fuel/air streams are directed towards each other, creating a stagnation plane where a stationary, flat flame is established. The flame speed is determined by measuring the flow velocity of the unburned gas mixture just upstream of the flame front.

Procedure:

- **Mixture Preparation:** A precise mixture of the fuel and air is prepared and metered to two opposing nozzles.
- **Flame Stabilization:** A stable, flat flame is established between the two nozzles.
- **Velocity Measurement:** The velocity of the unburned gas mixture is measured using techniques like Particle Image Velocimetry (PIV) or Laser Doppler Anemometry (LDA).
- **Extrapolation to Zero Stretch:** The flame speed is measured at different flow rates (strain rates) and extrapolated to a strain rate of zero to obtain the unstretched laminar flame speed.

Sooting Tendency Measurement

The sooting tendency of a fuel can be characterized in a co-flow diffusion flame.

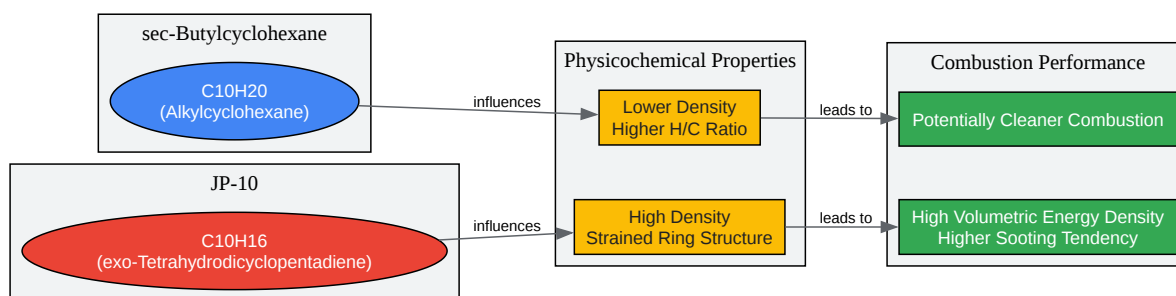
Principle: A fuel is burned in a controlled environment, and the amount of soot produced is quantified.

Procedure:

- **Flame Generation:** A laminar diffusion flame is generated by flowing the fuel through a central tube and a co-flow of air through a surrounding annulus.
- **Soot Measurement:** The soot volume fraction is measured using laser extinction. A laser beam is passed through the flame, and the attenuation of the laser intensity is related to the soot concentration.
- **Data Analysis:** The measurements are used to determine parameters like the peak soot volume fraction or the smoke point height, which are indicators of the fuel's sooting propensity.

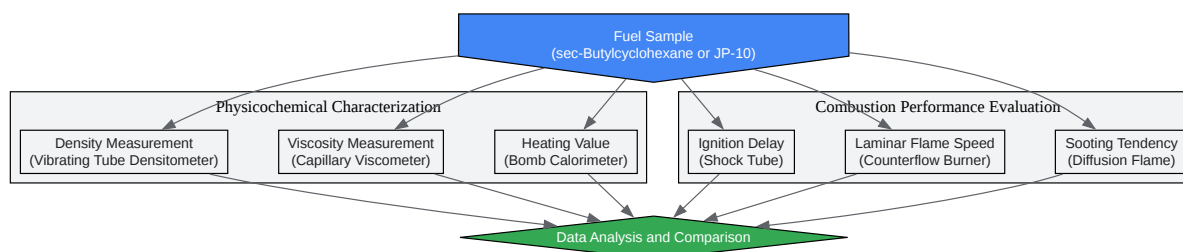
Structural and Pathway Diagrams

The following diagrams illustrate the chemical structures and a generalized relationship between fuel properties and performance.



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Caption: Relationship between chemical structure and fuel properties.



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Caption: Experimental workflow for fuel characterization.

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- 3. researchgate.net [researchgate.net]
- 4. SEC-BUTYLCYCLOHEXANE Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
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